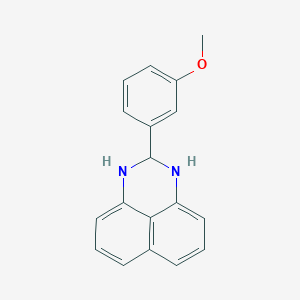

2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、複素環式化合物のクラスに属する有機化合物です。メトキシフェニル置換基を有するペリミジンコア構造を特徴としています。

合成法

合成ルートと反応条件

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの合成は、一般的に、3-メトキシベンズアルデヒドと1,8-ジアミノナフタレンを酸性条件下で縮合させることにより行われます。反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、混合物を数時間還流加熱します。完了後、生成物をろ過により単離し、再結晶により精製します。

工業生産方法

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチとしては、実験室合成のスケールアップが挙げられます。これには、収率と純度を最大限に高めるための反応条件の最適化と、効率を高め、コストを削減するための連続フロープロセスの実装が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 3-methoxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

化学反応の分析

反応の種類

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は酸化されて対応するキノンを生成することができます。

還元: 還元反応により、化合物はジヒドロ誘導体に変化させることができます。

置換: 求電子置換反応および求核置換反応により、芳香環またはペリミジンコアにさまざまな官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: ハロゲン(例:臭素、塩素)および求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成される場合があり、置換反応によりさまざまな官能基化誘導体が生成される可能性があります。

科学的研究の応用

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、いくつかの科学研究で応用されています。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物の誘導体は、酵素阻害剤および抗菌剤として可能性を示しています。

医学: 癌や感染症などのさまざまな疾患に対する治療剤としての可能性を探求するため、研究が進行中です。

産業: 有機半導体や染料などの先端材料の開発に使用されます。

作用機序

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、生物系では、活性部位に結合するか、重要な残基と相互作用することによって酵素活性を阻害する可能性があります。正確な経路と標的は、特定の用途と研究されている誘導体によって異なります。

類似の化合物との比較

類似の化合物

2-(3-メトキシフェニル)-2,3-ジヒドロキナゾリン-4(3H)-オン: この化合物は、類似のコア構造を共有していますが、複素環において異なります。

(E)-4-(3-(3-(4-メトキシフェニル)アクリロイル)フェノキシ)ブチル 2-ヒドロキシベンゾエート: メトキシフェニル基を有する別の化合物ですが、官能基と用途が異なります。

独自性

2-(3-メトキシフェニル)-2,3-ジヒドロ-1H-ペリミジンは、特定のペリミジンコア構造により、独特の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Similar Compounds

2-(3-Methoxyphenyl)-2,3-dihydroquinazolin-4(3H)-one: This compound shares a similar core structure but differs in the heterocyclic ring.

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, but with different functional groups and applications.

Uniqueness

2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine core structure, which imparts distinct chemical and biological properties

特性

CAS番号 |

98740-52-4 |

|---|---|

分子式 |

C18H16N2O |

分子量 |

276.3 g/mol |

IUPAC名 |

2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C18H16N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11,18-20H,1H3 |

InChIキー |

FGQVGFQXHJMJDD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |

溶解性 |

11.5 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666315.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11666327.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11666332.png)

![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11666334.png)

![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666350.png)

![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666353.png)

![2-methoxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11666370.png)

![2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)

![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)